molecular formula C23H18O2S B2950838 (3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338423-82-8

(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No. B2950838
CAS RN: 338423-82-8
M. Wt: 358.46
InChI Key: DBDYOLATZNBHSO-UHFFFAOYSA-N
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Description

“(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the molecular formula C23H18O2S . It is a derivative of benzofuran, a heterocyclic compound that is widely found in natural and synthetic compounds with a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran core, a phenyl group, and a sulfanyl group attached to a methylphenyl group . The unique structural features of benzofuran and its derivatives make it a privileged structure in the field of drug discovery .

Scientific Research Applications

Antimicrobial Activity

The structural features of benzofuran and benzophenone derivatives have been associated with significant antimicrobial properties. Compounds similar to the one have been synthesized and tested for their efficacy against bacterial strains. The presence of the benzofuran moiety, in particular, has been linked to the inhibition of bacterial cell division protein FtsZ, making it a potential target for novel antibacterial agents .

Antifungal Applications

Benzofuran derivatives have also been explored for their antifungal activities. The compound’s structure could be modified to enhance its interaction with fungal cells, potentially leading to the development of new antifungal agents that are effective against a broad array of systematic and superficial fungal infections .

Cancer Research

Benzofuran compounds have shown promise in cancer research, particularly in the synthesis of molecules with cytotoxic properties. The specific arrangement of substituents on the phenyl ring, as seen in the compound of interest, can be crucial for determining its cytotoxic activity against various cancer cell lines .

Synthesis of Natural Products

The benzofuran ring is a key component in many natural products, which have a wide range of biological activities. The compound could serve as an intermediate in the total synthesis of complex natural products containing benzofuran rings, thus contributing to the discovery and development of new drugs .

Drug Discovery

The combination of benzofuran and benzophenone structures in the compound provides a versatile framework that can be utilized in the discovery of innovative drugs. Its molecular backbone can be used to create new pharmacophores for drug development .

Organic Synthesis Methodology

The compound’s unique structure makes it suitable for use in organic synthesis methodologies. It can be employed in various chemical reactions as a precursor or intermediate, leading to the creation of a diverse range of organic compounds .

Material Science

Benzofuran derivatives have potential applications in material science, particularly in the development of organic electronic materials due to their favorable electronic properties. The compound could be used in the design and synthesis of organic semiconductors .

Bioactivity Studies

The compound’s structure is conducive to bioactivity studies, where it can be used to explore the relationship between structure and biological activity. This can lead to insights into how molecular modifications affect the biological properties of a compound .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Benzofuran and its derivatives, including this compound, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area will likely focus on developing new therapeutic agents to address resistance to antibiotics .

properties

IUPAC Name

[3-[(4-methylphenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O2S/c1-16-11-13-18(14-12-16)26-15-20-19-9-5-6-10-21(19)25-23(20)22(24)17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDYOLATZNBHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

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